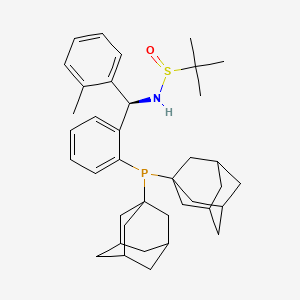
(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a phosphino group, adamantane moieties, and a sulfinamide group, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the adamantane derivatives, followed by the introduction of the phosphino group and the sulfinamide group. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher efficiency and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The phosphino group can be reduced to form phosphine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials with specific electronic and mechanical properties.
Mecanismo De Acción
The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The phosphino group can coordinate with metal ions, influencing catalytic activity, while the adamantane moieties provide steric hindrance, affecting the compound’s binding affinity and selectivity. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar compounds include:
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used in organic chemistry.
2,6-Di-tert-butylpyridine: A sterically hindered base used in various chemical reactions. Compared to these compounds, ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of phosphino, adamantane, and sulfinamide groups, providing distinct reactivity and applications.
Propiedades
Fórmula molecular |
C38H52NOPS |
|---|---|
Peso molecular |
601.9 g/mol |
Nombre IUPAC |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H52NOPS/c1-25-9-5-6-10-32(25)35(39-42(40)36(2,3)4)33-11-7-8-12-34(33)41(37-19-26-13-27(20-37)15-28(14-26)21-37)38-22-29-16-30(23-38)18-31(17-29)24-38/h5-12,26-31,35,39H,13-24H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42?/m1/s1 |
Clave InChI |
QDVYXCRHYAMNNR-OUEGBKJRSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


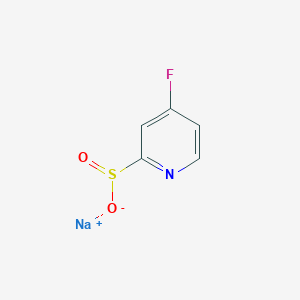
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
![Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)

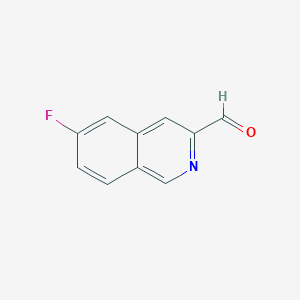
![Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659701.png)

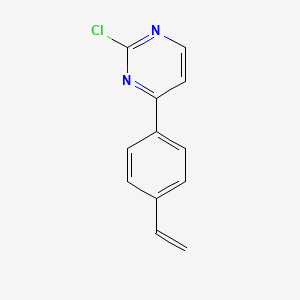
![5,7-Dichloro-2-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13659719.png)
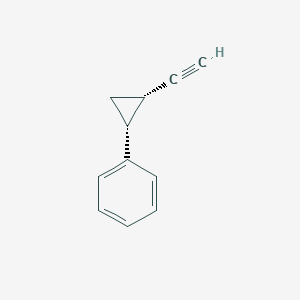
![2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13659727.png)
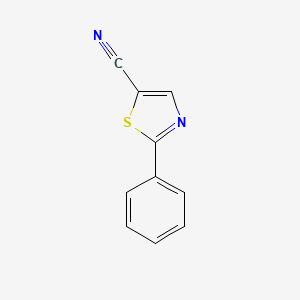
![4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13659740.png)

